6-(Bromomethyl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-(Bromomethyl)morpholin-3-one typically involves the bromination of morpholin-3-one. One common method includes the reaction of morpholin-3-one with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions for higher yield and purity .
Chemical Reactions Analysis
6-(Bromomethyl)morpholin-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromomethyl group is replaced by a different substituent.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(Bromomethyl)morpholin-3-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions due to its reactive bromomethyl group.
Industrial Applications: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)morpholin-3-one involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The compound may also interact with cellular pathways involved in cell cycle regulation and cytokinesis .
Comparison with Similar Compounds
6-(Bromomethyl)morpholin-3-one can be compared with other bromomethyl derivatives and morpholine derivatives:
6-(Chloromethyl)morpholin-3-one: Similar in structure but with a chlorine atom instead of bromine, it may have different reactivity and applications.
6-(Iodomethyl)morpholin-3-one: Contains an iodine atom, which can lead to different chemical properties and uses.
Morpholin-3-one: The parent compound without the bromomethyl group, used in various organic synthesis applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromomethyl group, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C5H8BrNO2 |
---|---|
Molecular Weight |
194.03 g/mol |
IUPAC Name |
6-(bromomethyl)morpholin-3-one |
InChI |
InChI=1S/C5H8BrNO2/c6-1-4-2-7-5(8)3-9-4/h4H,1-3H2,(H,7,8) |
InChI Key |
QHKVZCKZXYLACZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC(=O)N1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.